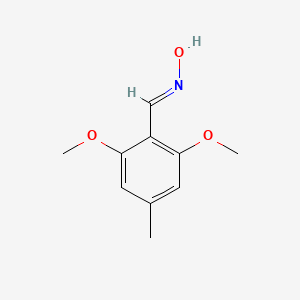

2,6-Dimethoxy-4-methylbenzaldehyde oxime

Description

2,6-Dimethoxy-4-methylbenzaldehyde oxime is a substituted benzaldehyde oxime derivative. The oxime functional group (–NOH) is introduced via condensation of the aldehyde with hydroxylamine, a common method for oxime synthesis. This compound’s structure features electron-donating methoxy (–OCH₃) and methyl (–CH₃) substituents on the aromatic ring, which likely influence its physicochemical properties and reactivity compared to other oximes.

Properties

IUPAC Name |

(NE)-N-[(2,6-dimethoxy-4-methylphenyl)methylidene]hydroxylamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO3/c1-7-4-9(13-2)8(6-11-12)10(5-7)14-3/h4-6,12H,1-3H3/b11-6+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDCXHWHIARUACU-IZZDOVSWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)OC)C=NO)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=C(C(=C1)OC)/C=N/O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Classical Method

- Reagents : 2,6-dimethoxy-4-methylbenzaldehyde and hydroxylamine hydrochloride.

- Conditions : The aldehyde is reacted with hydroxylamine hydrochloride in the presence of a base such as sodium acetate or sodium carbonate in aqueous ethanol or methanol.

- Procedure : The mixture is stirred at room temperature or gently heated until the reaction completes, monitored by thin-layer chromatography (TLC).

- Workup : After completion, the reaction mixture is diluted with water, and the oxime is extracted using organic solvents such as ethyl acetate, followed by drying and purification via recrystallization or column chromatography.

Catalytic and Eco-Friendly Methods

Recent advances have introduced catalytic methods to improve efficiency and environmental sustainability:

- Cerium(III) Chloride-Catalyzed Synthesis

A method using cerium(III) chloride heptahydrate (CeCl3·7H2O) as an efficient and eco-friendly catalyst has been reported for the synthesis of methoximes from aromatic aldehydes.- Procedure : A mixture of the aromatic aldehyde (such as 2,6-dimethoxy-4-methylbenzaldehyde), methoxyamine hydrochloride (MeONH2·HCl), and sodium acetate in absolute ethanol is treated with 5 mol% CeCl3·7H2O. The reaction is heated to 50°C without inert atmosphere protection.

- Outcome : The reaction proceeds smoothly with good yields, and the product is isolated by extraction and column chromatography.

- Advantages : This method is mild, efficient, and environmentally benign due to the low catalyst loading and mild conditions.

Detailed Reaction Conditions and Yields

| Parameter | Classical Method | Cerium(III) Chloride-Catalyzed Method |

|---|---|---|

| Aldehyde | 2,6-Dimethoxy-4-methylbenzaldehyde | Same |

| Hydroxylamine Source | Hydroxylamine hydrochloride | Methoxyamine hydrochloride |

| Base | Sodium acetate or sodium carbonate | Sodium acetate |

| Solvent | Ethanol or methanol | Absolute ethanol |

| Catalyst | None | CeCl3·7H2O (5 mol%) |

| Temperature | Room temperature to mild heating (~50°C) | 50°C |

| Reaction Time | Several hours | Typically 1–3 hours |

| Atmosphere | Ambient or inert | Ambient |

| Workup | Extraction with ethyl acetate, drying, chromatography | Same |

| Yield (%) | Moderate to good (60–85%) | Good to excellent (up to 90%) |

Mechanistic Insights

The catalytic method with cerium(III) chloride likely facilitates the activation of the carbonyl group via Lewis acid coordination, enhancing the electrophilicity of the aldehyde carbon and promoting nucleophilic attack by methoxyamine. This activation reduces reaction time and improves yield compared to the classical method.

Supporting Research Findings

- The cerium(III) chloride-catalyzed method has been demonstrated as a convenient and eco-friendly approach for synthesizing methoximes from aromatic aldehydes, including derivatives structurally similar to 2,6-dimethoxy-4-methylbenzaldehyde.

- Classical oxime formation remains a reliable method, often used for initial compound synthesis and characterization.

- No significant reports indicate alternative synthetic routes specifically for this compound beyond these condensation methods.

Summary Table of Preparation Methods

| Method | Key Features | Advantages | Disadvantages |

|---|---|---|---|

| Classical Condensation | Aldehyde + hydroxylamine hydrochloride, base | Simple, well-established | Longer reaction time, moderate yield |

| CeCl3·7H2O Catalyzed Synthesis | Use of CeCl3·7H2O catalyst, methoxyamine hydrochloride, mild heating | Eco-friendly, higher yield, shorter time | Requires catalyst, slightly more complex setup |

Chemical Reactions Analysis

Types of Reactions

2,6-Dimethoxy-4-methylbenzaldehyde oxime undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding nitroso compounds.

Reduction: Reduction reactions can convert it into amines or other reduced forms.

Substitution: It can participate in nucleophilic substitution reactions, where the oxime group is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Nucleophiles like amines or thiols can be used under mild conditions.

Major Products Formed

Oxidation: Formation of nitroso compounds.

Reduction: Formation of amines.

Substitution: Formation of substituted benzaldehyde derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

Pharmacophore Potential

Oxime derivatives, including 2,6-dimethoxy-4-methylbenzaldehyde oxime, are recognized as important pharmacophores in drug discovery. They exhibit a range of biological activities, making them valuable in the development of new therapeutic agents. Research indicates that oximes can serve as precursors for various bioactive compounds, enhancing their utility in medicinal chemistry .

Case Study: Anticancer Activity

In a study focusing on the anticancer properties of oxime derivatives, it was found that certain modifications to the oxime structure could significantly enhance cytotoxicity against cancer cell lines. The specific role of this compound was highlighted as a promising candidate for further development due to its favorable activity profile .

Agricultural Applications

Herbicide Development

Recent patents have explored the use of this compound in the formulation of herbicides. The compound's structural characteristics allow it to interact effectively with plant growth regulators, providing a basis for developing selective herbicides that can control unwanted vegetation without harming crops .

Case Study: Efficacy Against Weeds

A field trial demonstrated that formulations containing this compound exhibited significant efficacy against common weed species. The results indicated improved crop yields and reduced competition from weeds when used as part of an integrated pest management strategy .

Synthetic Organic Chemistry

Intermediate in Synthesis

The compound serves as a valuable intermediate in various synthetic pathways. It is utilized in the synthesis of more complex organic molecules and can be transformed into other functional groups through standard organic reactions such as hydrolysis and reduction .

| Application Area | Details |

|---|---|

| Medicinal Chemistry | Potential pharmacophore; anticancer activity |

| Agriculture | Active ingredient in herbicide formulations |

| Synthetic Organic Chemistry | Intermediate for complex organic synthesis |

Mechanism of Action

The mechanism of action of 2,6-Dimethoxy-4-methylbenzaldehyde oxime involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or activator of certain enzymes, depending on the context of its use. The oxime group can form stable complexes with metal ions, which can influence various biochemical pathways .

Comparison with Similar Compounds

Olesoxime (TRO19622)

4-Methylpentan-2-one Oxime

Phosgene Oxime (CX)

- Structure: A highly reactive halogenated oxime (Cl₂C=NOH) .

- Toxicity : Extreme toxicity (urticant, corrosive) due to rapid hydrolysis releasing HCl and reactive intermediates .

- Key Differences :

- Electron-withdrawing chlorine atoms in phosgene oxime increase electrophilicity and toxicity, unlike the electron-donating groups in the target compound.

- Phosgene oxime’s low molecular weight (113.93 Da) contributes to volatility and inhalation hazards, whereas the target compound’s aromaticity may reduce volatility.

2,6-Dichlorobenzaldoxime

- Structure: A chlorinated aromatic oxime (Cl₂C₆H₃CH=NOH) .

- Key Differences :

- Chlorine substituents enhance acidity and metal-chelating capacity compared to methoxy/methyl groups.

- Chlorinated oximes are often used as pesticides or intermediates, whereas methoxy-substituted derivatives may have applications in green chemistry due to reduced environmental persistence.

Physicochemical Properties and Reactivity

Table 1: Comparative Physicochemical Data

Key Observations:

- Lipophilicity : The dodecyl chain in 5-dodecyl-2-hydroxybenzaldehyde oxime increases hydrophobicity, whereas methoxy groups in the target compound may improve solubility in polar aprotic solvents .

Biological Activity

2,6-Dimethoxy-4-methylbenzaldehyde oxime is an organic compound with the molecular formula C₁₀H₁₃NO₃ and a molecular weight of 195.22 g/mol. This compound is notable for its unique structure, which includes both methoxy groups and an oxime functional group. These features contribute to its diverse biological activities and potential applications in various fields, including medicinal chemistry and biochemistry.

Synthesis

The synthesis of this compound typically involves the reaction of 2,6-dimethoxy-4-methylbenzaldehyde with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. This reaction can be optimized for high yield and purity through various industrial methods, including continuous flow reactors and automated purification systems.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The oxime group can form stable complexes with metal ions, influencing various biochemical pathways. The compound may act as an inhibitor or activator of enzymes depending on the biological context.

Biological Activity

Research has demonstrated several biological activities associated with this compound:

- Antioxidant Activity : The compound exhibits significant antioxidant properties, which may contribute to its protective effects against oxidative stress in cells.

- Antimicrobial Properties : Preliminary studies indicate that it may possess antimicrobial activity against certain pathogens, although specific data on efficacy against various bacteria or fungi is limited.

- Enzyme Inhibition : The compound has shown potential as an enzyme inhibitor in various biochemical assays, suggesting applications in drug design targeting specific metabolic pathways .

Case Studies

- Antioxidant Studies : A study investigated the antioxidant capacity of several benzaldehyde derivatives, including this compound. Results indicated that this compound effectively scavenged free radicals and reduced oxidative stress markers in vitro.

- Enzyme Interaction : In another study focusing on enzyme inhibitors, this compound was tested for its ability to inhibit xanthine oxidase (XO), an enzyme involved in uric acid production. The findings suggested that this compound could modulate XO activity through competitive inhibition mechanisms .

Comparative Analysis

To better understand the biological activity of this compound, it is useful to compare it with structurally similar compounds:

| Compound | Antioxidant Activity | Enzyme Inhibition | Antimicrobial Activity |

|---|---|---|---|

| This compound | High | Moderate | Limited |

| 2,4-Dimethoxybenzaldehyde | Moderate | Low | Moderate |

| 4-Methylbenzaldehyde oxime | Low | High | High |

Q & A

Basic Research Questions

Q. What are the key considerations in designing a synthesis protocol for 2,6-Dimethoxy-4-methylbenzaldehyde oxime?

- Methodology :

- Substrate Protection : Protect reactive hydroxyl groups during oxime formation to avoid side reactions (e.g., using methoxy or benzyl ethers as protecting groups) .

- Reagent Selection : Use hydroxylamine hydrochloride in ethanol/water mixtures under reflux for oxime formation, optimizing pH (6–7) to enhance nucleophilic attack on the aldehyde group.

- Purification : Employ column chromatography (silica gel, 1:3 ethyl acetate/hexane) or recrystallization (ethanol/water) for isolating the oxime. Monitor purity via TLC (Rf ≈ 0.4–0.5 in ethyl acetate/hexane).

- Data Reference : Yield optimization (e.g., 55–78% in analogous oxime syntheses) depends on substituent electronic effects and reaction time (12–24 hours) .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodology :

- NMR Analysis :

- ¹H NMR : Identify oxime proton (δ 8.2–8.5 ppm) and methoxy groups (δ 3.8–4.0 ppm). Confirm regiochemistry using NOE experiments for spatial proximity analysis .

- ¹³C NMR : Detect carbonyl carbon (δ 150–160 ppm) and oxime carbon (δ 145–155 ppm).

- IR Spectroscopy : Stretch frequencies for C=N (1640–1690 cm⁻¹) and O–H (3200–3400 cm⁻¹) confirm oxime formation .

- Validation : Compare spectral data with structurally similar oximes (e.g., 3,5-dichloro-4-methoxybenzaldehyde oxime) to resolve ambiguities .

Q. How does the compound’s stability influence experimental handling and storage?

- Methodology :

- Air/Moisture Sensitivity : Store under inert gas (N₂/Ar) at –20°C in amber vials to prevent oxidation or hydrolysis of the oxime group .

- Decomposition Monitoring : Use HPLC (C18 column, acetonitrile/water gradient) to detect degradation products (e.g., aldehyde regeneration).

Advanced Research Questions

Q. How can computational modeling (e.g., DFT) predict the reactivity of this compound in nucleophilic reactions?

- Methodology :

- Geometry Optimization : Use Gaussian 16 with B3LYP/6-31G(d) to calculate bond lengths and angles, focusing on the C=N bond (1.28–1.32 Å) and steric effects from methoxy groups .

- Reactivity Analysis : Compute Fukui indices to identify nucleophilic/electrophilic sites. Compare HOMO-LUMO gaps (ΔE ≈ 5–6 eV) with experimental reaction rates .

- Validation : Correlate computational results with experimental kinetic data (e.g., rate constants for oxime ether formation).

Q. What strategies resolve contradictory data in reaction yields for oxime derivatives with varying substituents?

- Methodology :

- Controlled Variable Testing : Systematically alter reaction parameters (solvent polarity, temperature, catalyst loading) while keeping other factors constant.

- Statistical Analysis : Apply ANOVA to identify significant yield variations (p < 0.05) in analogous reactions (e.g., 55% vs. 78% yields for chlorobenzyl vs. methoxybenzyl oximes) .

- Case Study : Lower yields in electron-deficient substituents (e.g., Cl) may stem from reduced nucleophilicity of hydroxylamine; address via increased reagent equivalents .

Q. How do steric and electronic effects of methoxy groups influence the compound’s biological activity?

- Methodology :

- QSAR Studies : Develop quantitative structure-activity relationship models using logP, molar refractivity, and Hammett constants (σ ≈ –0.27 for methoxy groups).

- Enzyme Assays : Test inhibition of aldose reductase (IC₅₀ values) and compare with unsubstituted oximes to isolate methoxy effects .

- Data Reference : Methoxy groups enhance lipophilicity (logP +0.5–1.0) and may improve membrane permeability in cell-based assays .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.